4-(1,3-dithian-2-yl)benzoic Acid
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Description
4-(1,3-dithian-2-yl)benzoic acid, also known as 4-DTB, is a dicarboxylic acid derivative of benzoic acid with two sulfur-containing substituents. It is a yellow crystalline solid that is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). 4-DTB has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a biochemical probe for studying enzyme-catalyzed reactions.
Scientific Research Applications
Degradation Processes and Environmental Impact
Research on nitisinone, a derivative closely related to the chemical family of benzoic acids, focuses on its degradation processes under various conditions. The stability of nitisinone increases with the pH of the solution, and its degradation products have been thoroughly analyzed, shedding light on the environmental impact and potential risks of related compounds (Barchańska et al., 2019).
Regulation of Gut Functions
Benzoic acid's role as an antibacterial and antifungal preservative extends to its impact on gut functions. Studies have demonstrated that appropriate levels of benzoic acid can promote gut health by regulating enzyme activity, redox status, immunity, and microbiota. This research emphasizes the delicate balance required in the administration of benzoic acid and its derivatives to avoid adverse effects on gut health (Mao et al., 2019).
Pharmacokinetic Analysis
A comprehensive pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, and humans) provides insights into the metabolic and dosimetric variations. Such studies are crucial for assessing dietary exposures and reducing interspecies uncertainty factors, contributing to safer applications of benzoic acid in food and pharmaceutical products (Hoffman & Hanneman, 2017).
Advanced Oxidation Processes
The degradation of acetaminophen, a process similar to those that might involve 4-(1,3-dithian-2-yl)benzoic acid, has been studied using advanced oxidation processes (AOPs). This research highlights the potential environmental hazards of pharmaceutical by-products and the necessity of effective degradation methods to prevent ecosystem threats (Qutob et al., 2022).
properties
IUPAC Name |
4-(1,3-dithian-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSYTIVTRCUOTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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